molecular formula C12H24ClNO2S B1431096 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864016-69-2

3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride

Cat. No. B1431096
M. Wt: 281.84 g/mol
InChI Key: RCPWUFMEHISMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The structure of (3S)-3-[(cyclohexanesulfonyl)methyl]piperidine contains total 40 bond(s); 17 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 sulfone(s) .

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, compounds structurally related to 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride have been explored for their receptor-binding properties. For example, derivatives of piperidine, such as 4,4-disubstituted piperidine derivatives, have been used in constructing melanocortin 4 receptor (MC4R) ligands, indicating the potential of piperidine-based structures in therapeutic agent design (S. L. Kuklish et al., 2006). This illustrates the utility of such compounds in receptor-targeted drug development, potentially encompassing structures like 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride.

Organic Synthesis and Chemical Properties

In the realm of organic synthesis, piperidine and its derivatives serve as valuable intermediates. Research has demonstrated the synthesis and structural analysis of piperidine derivatives, showcasing their utility in constructing complex molecular architectures (Gökşin Aydinli et al., 2010). Moreover, studies on synthetic bacteriochlorins with integral spiro-piperidine motifs highlight the adaptability of piperidine structures in modifying spectral properties and enhancing molecule stability, relevant for materials science and photodynamic therapy applications (Kanumuri Ramesh Reddy et al., 2013).

Chemical Biology and Enzyme Inhibition

Piperidine derivatives also find application in chemical biology, where their incorporation into larger molecules can lead to potent enzyme inhibitors. For instance, the development of cyclin-dependent kinase inhibitors utilizing piperidine scaffolds underlines the significance of such structures in creating therapeutic agents (R. Griffin et al., 2006). This research avenue could be relevant for compounds like 3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride in the quest for novel inhibitors.

properties

IUPAC Name

3-(cyclohexylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S.ClH/c14-16(15,12-6-2-1-3-7-12)10-11-5-4-8-13-9-11;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPWUFMEHISMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
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3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
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3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
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3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
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3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride
Reactant of Route 6
3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride

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